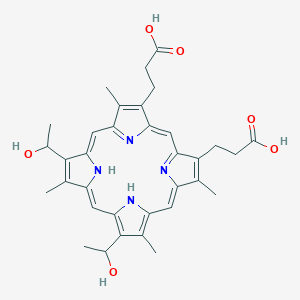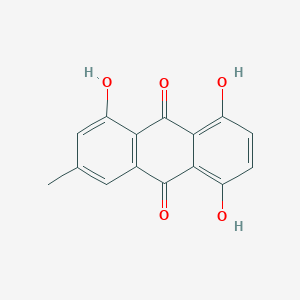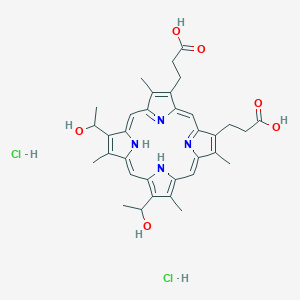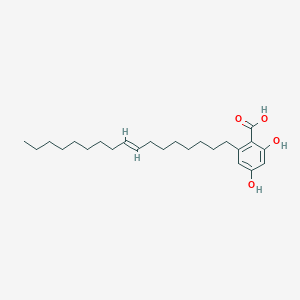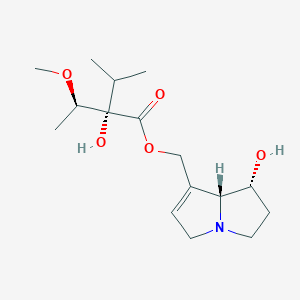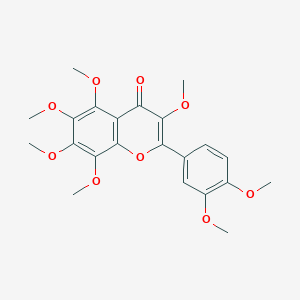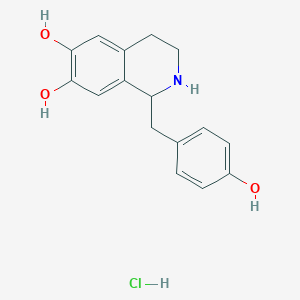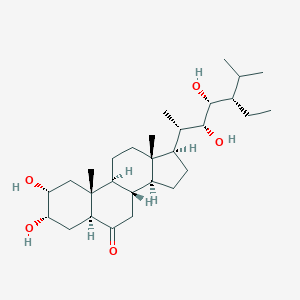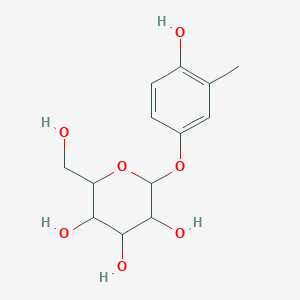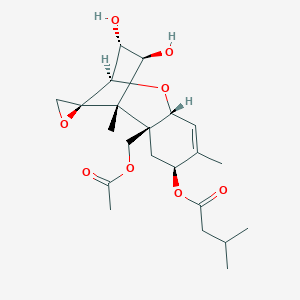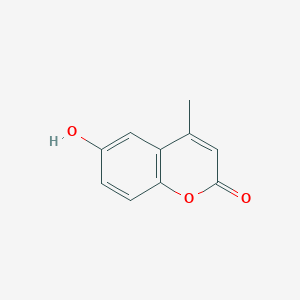
6-Hydroxy-4-methylcoumarin
説明
6-Hydroxy-4-methylcoumarin is an organic compound with the molecular formula C10H8O3 . It is one of the coumarin compounds, which have various pharmacological activities and can be used in the production of medicine . It has been found to have anticancer activity .
Synthesis Analysis
6-Hydroxy-4-methyl-5,7-(bis-p-chlorophenylazo)coumarin has been synthesized and characterized by CHN elemental analysis, FTIR,¹H-NMR-spectroscopy, and mass-spectral data . The reaction to provide the 7-hydroxy-4-methylcoumarin was proposed to be a three-step mechanism: the transesterification, the intramolecular hydroxyalkylation, and the dehydration .Molecular Structure Analysis
The molecular structure of 6-Hydroxy-4-methylcoumarin is characterized by a molecular weight of 176.17 g/mol and a monoisotopic mass of 176.047348 Da . The IUPAC name for this compound is 6-hydroxy-4-methylchromen-2-one .Chemical Reactions Analysis
4-Hydroxy-6-methylcoumarin may be used for the in situ generation of α-methylenechromanes, α-methylenequinoline, and ortho-quinone methides, via Knoevenagel reaction . It may also be used for the preparation of 8-methyl-2-phenyl-4H-furo-[3,2-c]benzopyran-4-one and 6-methyl-2-phenyl-4H-furo-[2,3-b]benzopyran-4-one .Physical And Chemical Properties Analysis
6-Hydroxy-4-methylcoumarin has a molecular weight of 176.17 g/mol, an XLogP3 of 1.9, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0, an exact mass of 176.047344113 g/mol, and a monoisotopic mass of 176.047344113 g/mol .科学的研究の応用
Chemical Synthesis
6-Hydroxy-4-methylcoumarin is used in the in situ generation of various organic compounds through reactions such as the Knoevenagel reaction. It serves as a precursor for synthesizing α-methylenechromanes, α-methylenequinoline, and ortho-quinone methides, which are valuable intermediates in organic synthesis .
Biomedical Research
This compound has been studied for its role in melanogenesis, the process of melanin production in the skin. Research suggests that 6-Hydroxy-4-methylcoumarin can activate MITF expression, leading to increased expressions of tyrosinase, TRP-1, and TRP-2, which are enzymes involved in melanin synthesis .
Medicinal Chemistry
Due to its unique chemical structure, 6-Hydroxy-4-methylcoumarin exhibits binding capabilities to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions. This makes it a promising scaffold in medicinal chemistry for potential applications in treating neurodegenerative diseases, cancer, inflammation, and more .
Fluorescent Labeling and Detection
Coumarins, including 6-Hydroxy-4-methylcoumarin, are used as fluorophores for fluorescent labeling of biomolecules. They are also utilized in detecting metal ions, microenvironment polarity, and pH levels due to their fluorescent properties .
Material Science
In material science research, 6-Hydroxy-4-methylcoumarin is incorporated into polymeric film blends to enhance mechanical properties and surface hydrophobicity. It contributes to the improvement of biodegradability and exhibits migration rates below the overall migration limit (OML), making it suitable for various applications .
Antioxidant Studies
The antioxidant activity of coumarins is another area of interest. Derivatives of 6-Hydroxy-4-methylcoumarin have been synthesized and tested for their ability to inhibit lipid peroxidation in biological systems. This property is crucial for understanding oxidative stress and developing antioxidant therapies .
Safety And Hazards
特性
IUPAC Name |
6-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUHWRSITUYICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178404 | |
| Record name | 6-Hydroxy-4-methyl-2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-4-methylcoumarin | |
CAS RN |
2373-31-1 | |
| Record name | 6-Hydroxy-4-methylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2373-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-4-methyl-2-benzopyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-4-methyl-2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-4-methyl-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-hydroxy-4-methylcoumarin compare to standard compounds in targeting the main protease of SARS-CoV-2?
A2: Docking studies suggest 6-hydroxy-4-methylcoumarin might have lower efficacy against the main protease of SARS-CoV-2 compared to standard compounds like NL-1 and NL-2. This is likely due to weaker and less frequent interactions with the target protein. []
Q2: What is the role of 6-hydroxy-4-methylcoumarin in synthesizing other compounds?
A3: 6-Hydroxy-4-methylcoumarin serves as a building block for creating diverse chemical structures. For instance, it's used in synthesizing novel metal-free phthalocyanines and metallophthalocyanine complexes, which have shown antibacterial activity. [] It's also used to create 4-Aryl-2-amino-6-(4-hydroxy coumarin-3-yl) pyridine-3-carbonitriles derivatives, which exhibit antibacterial, antioxidant, and anti-inflammatory properties. []
Q3: Can 6-hydroxy-4-methylcoumarin be chlorinated, and what are the implications for drinking water?
A5: Yes, 6-hydroxy-4-methylcoumarin can undergo chlorination, forming monochlorinated and polychlorinated derivatives. This is particularly relevant in drinking water treatment, where prechlorination of humic acid can generate these chlorinated byproducts. [] Some of these chlorinated derivatives are stable in tap water for days and have shown cytotoxicity comparable to known DBPs, raising concerns about their potential health risks and emphasizing the need for further investigation and control measures. []
Q4: What is the significance of mixed fermentation in relation to 6-hydroxy-4-methylcoumarin?
A6: While the provided abstracts don't elaborate on the specific details, they highlight that mixed fermentation of marine fungi can lead to the production of a new coumarin compound. [, ] This suggests a potential avenue for discovering novel coumarin derivatives with unique properties through microbial biotransformation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



